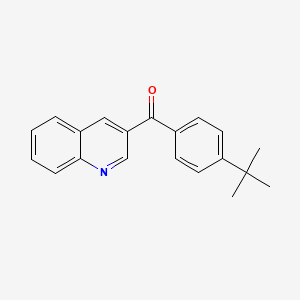

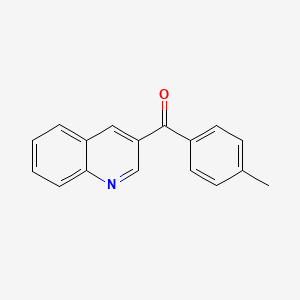

4-(2-Methylbenzoyl)quinoline; 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes . This includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Molecular Structure Analysis

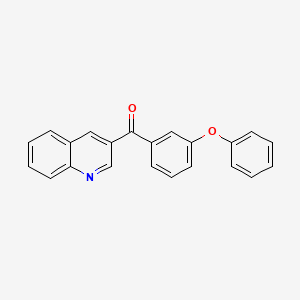

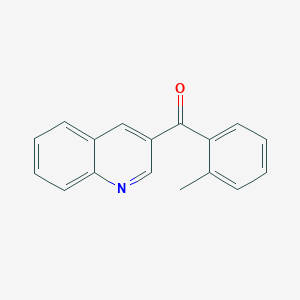

The molecular formula of “4-(2-Methylbenzoyl)quinoline; 97%” is C17H13NO . Its molecular weight is 247.29 g/mol .

Chemical Reactions Analysis

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Methylbenzoyl)quinoline; 97%” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .

Applications De Recherche Scientifique

4-(2-Methylbenzoyl)quinoline; 97% has a number of scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals and other compounds, and is also used in the synthesis of other heterocyclic compounds. In addition, 4-(2-Methylbenzoyl)quinoline; 97% has been found to have a number of biochemical and physiological effects, and is being investigated for potential therapeutic applications. 4-(2-Methylbenzoyl)quinoline; 97% has been used in the synthesis of a number of drugs, including the anti-inflammatory drug Fluticasone and the anti-cancer drug Gefitinib. It has also been used in the synthesis of a number of polymers, including polyurethanes, polyacrylamides, and poly(methyl methacrylate).

Mécanisme D'action

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and dna

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The compound may also interact with its targets through a radical process .

Biochemical Pathways

Quinoline derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the reaction of similar compounds can proceed smoothly in the absence of a photocatalyst, additive, and metal catalyst, suggesting that the compound may be stable under various conditions .

Avantages Et Limitations Des Expériences En Laboratoire

4-(2-Methylbenzoyl)quinoline; 97% is a highly versatile compound, with a variety of uses in laboratory experiments and in pharmaceutical and medical research. It has a number of advantages for laboratory experiments, including its low cost, its low toxicity, and its ability to be synthesized using a variety of methods. However, 4-(2-Methylbenzoyl)quinoline; 97% also has a number of limitations for laboratory experiments, including its low solubility in water, its instability in the presence of light, and its tendency to form dimers and other polymeric products.

Orientations Futures

The potential future directions for 4-(2-Methylbenzoyl)quinoline; 97% research include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research is needed to improve the synthesis of 4-(2-Methylbenzoyl)quinoline; 97% and to develop new methods for its synthesis. Furthermore, further research is needed to investigate the potential applications of 4-(2-Methylbenzoyl)quinoline; 97% in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, further research is needed to investigate the potential toxicity of 4-(2-Methylbenzoyl)quinoline; 97% and to develop methods to reduce its toxicity.

Méthodes De Synthèse

4-(2-Methylbenzoyl)quinoline; 97% can be synthesized using a variety of methods, including the Wittig reaction, the Suzuki reaction, and the Ullmann reaction. The Wittig reaction is a type of organic reaction in which an alkene is formed from an aldehyde or ketone and a phosphonium salt. In the Wittig reaction, 4-(2-Methylbenzoyl)quinoline; 97% is formed from an aldehyde and a phosphonium salt, such as triphenylphosphine. The Suzuki reaction is an organic reaction in which a carbon-carbon bond is formed between an aryl halide and an organoboron compound. In the Suzuki reaction, 4-(2-Methylbenzoyl)quinoline; 97% is formed from an aryl halide and an organoboron compound such as triethylborane. The Ullmann reaction is an organic reaction in which two aryl halides react to form a biaryl. In the Ullmann reaction, 4-(2-Methylbenzoyl)quinoline; 97% is formed from two aryl halides.

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzoate, indicates that it is a flammable liquid (Category 4), has acute toxicity when ingested (Category 4), and poses a short-term (acute) aquatic hazard (Category 3) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid release to the environment .

Propriétés

IUPAC Name |

(2-methylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-2-4-8-15(12)17(19)14-10-13-7-3-5-9-16(13)18-11-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWUBZOTSZCQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.